

An In-depth Technical Guide to the Molecular Structure of trans-2-Pentene

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Compound of Interest

Compound Name: *trans-2-Pentene*

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This guide provides a comprehensive overview of the molecular structure of **trans-2-pentene**, also known by its IUPAC name (E)-pent-2-ene.[1] The document details its chemical identity, structural parameters, and the experimental methodologies used for its characterization, offering valuable insights for professionals in research and development.

Chemical Identity and Physical Properties

trans-2-Pentene is an unsaturated hydrocarbon with the chemical formula C_5H_{10} . [1] It is a geometric isomer of 2-pentene, where the ethyl and methyl groups are located on opposite sides of the carbon-carbon double bond. [2][3] This 'trans' configuration results in a more stable molecule with minimized steric hindrance compared to its 'cis' counterpart. [4] It is a colorless, flammable liquid with a hydrocarbon-like odor. [5]

Table 1: General and Physical Properties of **trans-2-Pentene**

Property	Value	Reference
IUPAC Name	(E)-pent-2-ene	[1]
Synonyms	(E)-2-Pentene, trans-beta-Amylene	[1]
CAS Number	646-04-8	[1]
Molecular Formula	C ₅ H ₁₀	[1]
Molar Mass	70.13 g/mol	[1]
Density	0.649 g/mL at 25 °C	
Boiling Point	36.3 °C	[1]
Melting Point	-140.2 °C	[1]
Refractive Index	1.3793 at 20 °C	[4]

Molecular Geometry and Bonding

The geometry of **trans-2-pentene** is defined by the sp² hybridization of the two central carbon atoms participating in the double bond, and the sp³ hybridization of the other carbon atoms in the ethyl and methyl groups. The double bond restricts rotation, leading to its defined trans stereochemistry.

While direct experimental data from gas-phase electron diffraction or microwave spectroscopy for **trans-2-pentene** is not readily available in the literature, a close approximation of its bond lengths and angles can be derived from experimental data for trans-2-butene, a structurally similar molecule.

Table 2: Approximate Bond Lengths and Angles for **trans-2-Pentene** (based on experimental data for trans-2-butene)

Parameter	Value
Bond Lengths (Å)	
C=C	1.347
C-C (adjacent to double bond)	1.508
C-H (vinylic)	~1.09
C-H (alkyl)	~1.10
**Bond Angles (°) **	
C-C=C	123.8
H-C=C	~120
H-C-H (methyl)	~109.5
H-C-C (ethyl)	~109.5

Spectroscopic Characterization

The molecular structure of **trans-2-pentene** is elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in **trans-2-pentene**.

Table 3: ^1H NMR Spectroscopic Data for **trans-2-Pentene**

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Vinyl Protons (CH=CH)	~5.4	Multiplet	
Methylene Protons (-CH ₂ -)	~1.9-2.0	Quintet	~7.5
Methyl Protons (=CH-CH ₃)	~1.6	Doublet	~6.5
Methyl Protons (-CH ₂ -CH ₃)	~0.9-1.0	Triplet	~7.5

Table 4: ¹³C NMR Spectroscopic Data for **trans-2-Pentene**

Carbon Assignment	Chemical Shift (δ) ppm
Vinyl Carbons (C=C)	~125-135
Methylene Carbon (-CH ₂ -)	~25
Methyl Carbon (=CH-CH ₃)	~17
Methyl Carbon (-CH ₂ -CH ₃)	~13

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **trans-2-pentene** shows characteristic absorption bands for C-H and C=C bonds.

Table 5: Key Infrared Absorption Bands for **trans-2-Pentene**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
=C-H stretch (vinylic)	3000-3100	Medium
C-H stretch (alkyl)	2850-3000	Strong
C=C stretch	~1670	Medium
=C-H bend (trans)	~965	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **trans-2-pentene**. The molecular ion peak ($[M]^+$) is observed at an m/z ratio corresponding to its molecular weight.

Table 6: Major Fragments in the Mass Spectrum of **trans-2-Pentene**

m/z	Ion
70	$[C_5H_{10}]^+$ (Molecular Ion)
55	$[C_4H_7]^+$
42	$[C_3H_6]^+$
41	$[C_3H_5]^+$
29	$[C_2H_5]^+$

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of **trans-2-pentene**. The following sections outline standard experimental protocols.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **trans-2-pentene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **trans-2-pentene**.

Methodology:

- Sample Preparation: As **trans-2-pentene** is a liquid, it can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the clean, empty salt plates.
- Place the sample-containing salt plates in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **trans-2-pentene**, and to assess its purity.

Methodology:

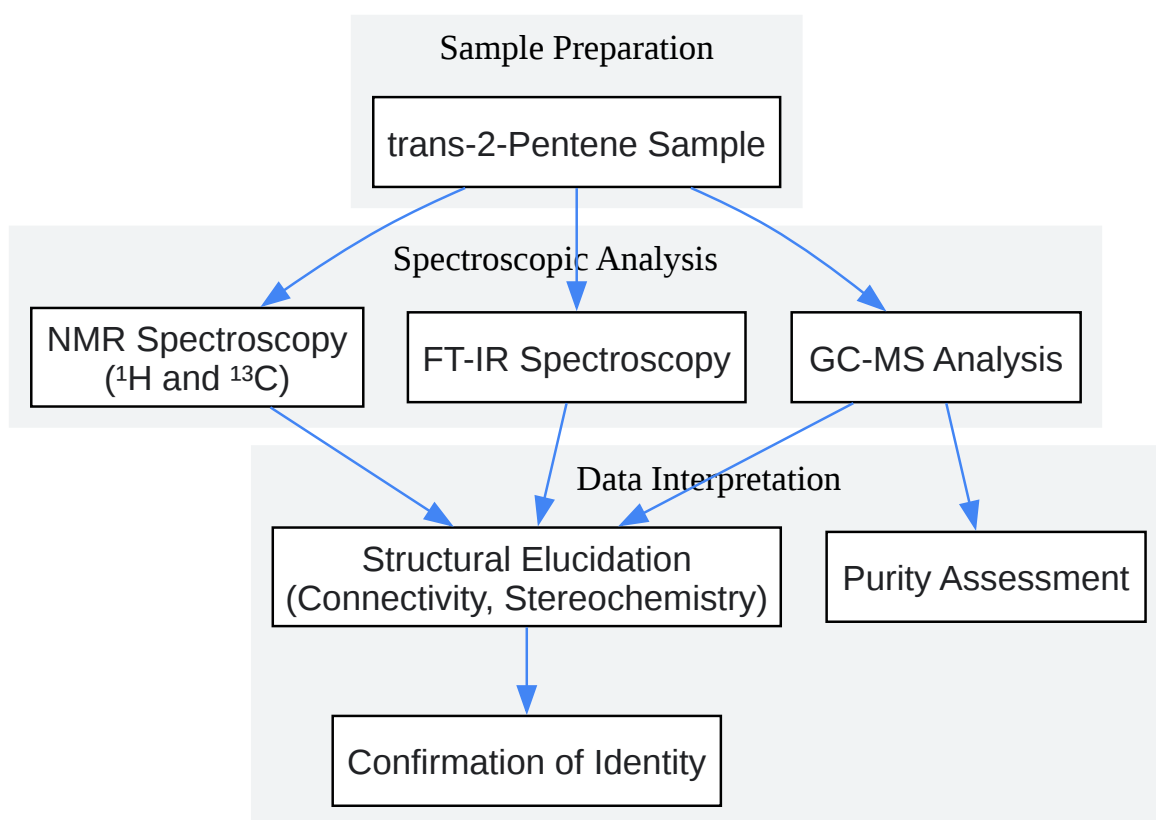
- Sample Preparation: Prepare a dilute solution of **trans-2-pentene** in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the heated injection port.
 - Temperature Program: Start at a low oven temperature (e.g., 40 $^{\circ}\text{C}$) and ramp up to a higher temperature (e.g., 150 $^{\circ}\text{C}$) to ensure separation from any impurities.
- MS Conditions:
 - Ionization: Use Electron Impact (EI) ionization at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 30-200.

- Data Analysis: Identify the peak corresponding to **trans-2-pentene** in the gas chromatogram and analyze its corresponding mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for the characterization of **trans-2-pentene**.

Caption: Molecular structure of **trans-2-pentene**.



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Caption: Experimental workflow for characterizing **trans-2-pentene**.

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